molecular formula C21H23N3OS B593876 Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- CAS No. 1295509-64-6

Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)-

Cat. No.: B593876
CAS No.: 1295509-64-6
M. Wt: 365.495
InChI Key: LSVOKFWJXVMQEJ-PBFVBANWSA-N
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Description

Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)-: is a complex organic compound with a unique structure that combines a quinoline moiety with a bicyclic azabicyclo[222]octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Azabicyclo[2.2.2]octane System: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group transformations to introduce the ethenyl and isothiocyanatomethyl groups.

    Coupling of the Two Moieties: The final step involves coupling the quinoline and azabicyclo[2.2.2]octane systems through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the methylation and coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the quinoline ring.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Epoxides and Diols: From oxidation reactions.

    Tetrahydroquinoline Derivatives: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the interaction of these derivatives with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow for the design of molecules with specific pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiocyanatomethyl group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-chloroquinoline: Similar structure but with a chloro group instead of a methoxy group.

    4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-hydroxyquinoline: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This could make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVOKFWJXVMQEJ-PBFVBANWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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